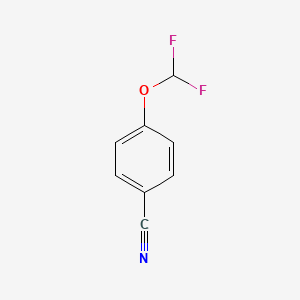

4-(Difluoromethoxy)benzonitrile

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Organic Chemistry

The introduction of fluorine into aromatic systems profoundly alters their electronic and steric properties, leading to significant changes in their reactivity, stability, and physical characteristics. researchgate.net Fluorine, as the most electronegative element, imparts a strong inductive effect, which can influence the acidity of nearby protons and the reactivity of the aromatic ring. researchgate.net This has profound implications in medicinal chemistry and materials science.

In pharmaceutical development, the strategic incorporation of fluorine can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com This increased stability can lead to improved pharmacokinetic profiles. Furthermore, the presence of fluorine can modulate the lipophilicity of a molecule, which in turn affects its ability to permeate biological membranes, a critical factor for drug efficacy. nih.gov The unique electronic nature of the C-F bond can also lead to enhanced binding affinities with biological targets. These beneficial attributes have led to the widespread use of fluorinated aromatic compounds in a variety of therapeutic agents. researchgate.net

In the realm of materials science, fluorinated aromatics are integral to the creation of advanced polymers and liquid crystals. researchgate.net These materials often exhibit enhanced thermal stability, chemical resistance, and unique optical properties, making them suitable for specialized applications.

The Benzonitrile (B105546) Moiety in Synthetic and Mechanistic Contexts

The benzonitrile group, consisting of a cyano (-C≡N) substituent on a benzene (B151609) ring, is a highly versatile functional group in organic synthesis. It serves as a valuable precursor for a wide array of other functional groups. For instance, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This versatility makes benzonitrile derivatives important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.

The nitrile group is also a key component in the construction of various nitrogen-containing heterocyclic systems, which are prevalent in biologically active molecules. Furthermore, the benzonitrile unit can participate in cycloaddition reactions and can coordinate with transition metals, opening up further avenues for complex molecule synthesis. Its utility as both a reactive intermediate and a building block for more complex scaffolds underscores its importance in synthetic organic chemistry.

Positioning of 4-(Difluoromethoxy)benzonitrile (B1301626) within Specialized Fluorochemical Research

This compound occupies a strategic position in specialized fluorochemical research, primarily as a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The compound features a difluoromethoxy group (-OCHF2), which is recognized for its ability to enhance reactivity and solubility, making it an attractive component in medicinal chemistry for modulating molecular interactions.

The synthesis of this compound can be achieved through the difluoromethylation of 4-hydroxybenzonitrile (B152051). Modern synthetic methods often employ difluorocarbene precursors, such as sodium chlorodifluoroacetate, which offer a practical route to aryl difluoromethyl ethers. researchgate.net This method is valued for its operational simplicity and the use of a bench-stable reagent. Another approach involves visible-light photoredox catalysis using difluorobromoacetic acid as the difluoromethylating agent, which allows the reaction to proceed efficiently at room temperature.

Research has highlighted the use of this compound as a key intermediate. In pharmaceutical development, it is particularly noted for its application in the synthesis of compounds targeting neurological disorders. In the agrochemical sector, it serves as a precursor for herbicides and pesticides, where its unique structure can contribute to improved efficacy. The combination of the synthetically versatile benzonitrile group with the property-modulating difluoromethoxy group makes this compound a significant compound in the design and synthesis of novel functional molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 90446-25-6 | |

| Molecular Formula | C₈H₅F₂NO | |

| Molecular Weight | 169.13 g/mol | |

| Appearance | White to orange to green powder to crystal | |

| Melting Point | 40 - 44 °C | |

| IUPAC Name | This compound | |

| Synonyms | 1-Cyano-4-(difluoromethoxy)benzene | |

| Purity | ≥ 98% (GC) |

Table 2: Research Findings and Applications of this compound

| Area of Research | Detailed Finding/Application | Significance of the Difluoromethoxy Group | Reference(s) |

| Pharmaceutical Synthesis | Serves as a key intermediate in the development of novel drug candidates, particularly those targeting neurological disorders. | The difluoromethoxy group can modulate molecular interactions and enhance solubility, which is crucial for biological activity and drug design. | |

| Agrochemical Synthesis | Used as a building block for the synthesis of herbicides and pesticides. | The unique structure contributes to the design of compounds with potentially improved efficacy and environmental profiles compared to traditional agents. | |

| Organic Synthesis | Acts as a versatile reagent for creating complex molecules with high precision. | The difluoromethoxy group is a subject of study in its own right within fluorinated compounds research due to its influence on reactivity and stability. | |

| Materials Science | Explored in the development of advanced materials, including polymers and coatings. | The chemical properties imparted by the difluoromethoxy group can enhance durability and resistance in materials. |

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMOYCCCAFJQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920380 | |

| Record name | 4-(Difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90446-25-6 | |

| Record name | 4-(Difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Difluoromethoxy Benzonitrile and Analogues

Strategies for Direct Difluoromethylation of Aryl Nitriles

Direct difluoromethoxylation of phenolic precursors is one of the most straightforward approaches to synthesizing 4-(difluoromethoxy)benzonitrile (B1301626). This typically involves the reaction of 4-hydroxybenzonitrile (B152051) (also known as 4-cyanophenol) with a suitable difluoromethylating agent.

A prevalent method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol (B47542) with a source of difluorocarbene or a related reagent under basic conditions. The reaction of 4-hydroxybenzonitrile with reagents like chlorodifluoromethane (B1668795) (CHClF₂) or sodium chlorodifluoroacetate in the presence of a strong inorganic base such as sodium hydroxide (B78521) (NaOH) is a common industrial practice. chemicalbook.com The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide acts as a nucleophile.

Another effective system utilizes sodium 2-chloro-2,2-difluoroacetate (B8310253) as the difluoromethylating agent in the presence of an inorganic base like cesium carbonate. For instance, the reaction of a substituted phenol in a solvent mixture like DMF and water at elevated temperatures can provide the desired difluoromethoxylated product in high yield. chemicalbook.com

| Precursor | Reagent | Base | Solvent | Conditions | Yield | Ref |

| 4-Hydroxy-3-methoxybenzaldehyde | Sodium 2-chloro-2,2-difluoroacetate | Cesium Carbonate | DMF/Water | 100°C, 3.5 h | 91% | chemicalbook.com |

| Vanillin | Chlorodifluoromethane (gas) | Sodium Hydroxide | DMF | 90°C, 2 h | 80% | chemicalbook.com |

This table presents data for analogous benzaldehyde (B42025) precursors, illustrating common conditions applicable to benzonitriles.

Visible-light photoredox catalysis has emerged as a powerful and mild tool for the formation of complex organic molecules. This strategy enables the generation of radical intermediates under gentle conditions, often at room temperature. For difluoromethoxylation, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer (SET) process with a suitable difluoromethoxylation reagent. This generates a difluoromethoxy radical (•OCF₂H), which can then be trapped by a suitable aryl acceptor. While specific examples for this compound are not detailed, the methodology has been successfully applied to a range of (hetero)arenes, indicating its potential applicability. The reactions are known for their high functional group tolerance.

Synthesis via Difluorocarbene Precursors and Related Intermediates

The generation of difluorocarbene (:CF₂) as a transient intermediate is a cornerstone of many difluoromethoxylation reactions. Difluorocarbene is typically produced by the thermal decomposition of stable precursors. A widely used precursor is sodium chlorodifluoroacetate, which, upon heating, eliminates carbon dioxide and a chloride ion to generate :CF₂. orgsyn.org

In a typical procedure, the precursor is heated in a high-boiling solvent such as diglyme. orgsyn.org The generated difluorocarbene is highly reactive and is trapped in situ by a nucleophile, such as the phenoxide of 4-hydroxybenzonitrile. The phenoxide attacks the electrophilic carbene, and subsequent protonation of the intermediate yields the final this compound product. Careful control of reaction conditions, such as temperature and rate of addition, is crucial to prevent the violent decomposition of the carbene precursor. orgsyn.org

| Carbene Precursor | Substrate | Solvent | Conditions | Product Type | Ref |

| Sodium Chlorodifluoroacetate | Benzaldehyde | Diglyme | 160°C | β,β-difluorostyrene | orgsyn.org |

| Potassium 2-bromo-2,2-difluoroacetate | 4-Formylbenzonitrile | DMF | 90°C | 4-(2,2-Difluorovinyl)benzonitrile (B14117845) | orgsyn.org |

This table illustrates the generation of difluorocarbene and its subsequent reaction with aldehydes to form related difluoro-olefins, a process mechanistically related to the trapping by phenoxides.

Transformations of Precursor Molecules to this compound Scaffold

Multi-step synthetic sequences starting from readily available materials provide alternative and versatile routes to the target molecule.

Synthesizing this compound from 4-methylbenzonitrile requires a multi-step transformation, as the methyl group must be converted into a hydroxyl group before difluoromethoxylation. A plausible synthetic pathway involves:

Oxidation of the Methyl Group : The methyl group of a p-cresol (B1678582) derivative (a structural analogue of 4-methylbenzonitrile) can be oxidized to a formyl group (–CHO) to produce 4-hydroxybenzaldehyde (B117250). This oxidation can be achieved using molecular oxygen in the presence of a cobalt(II) chloride catalyst and a base like sodium hydroxide. google.com

Conversion to Nitrile : The resulting 4-hydroxybenzaldehyde can then be converted into 4-hydroxybenzonitrile. A common method is to first form the aldoxime by reacting the aldehyde with hydroxylamine, followed by dehydration of the oxime to the nitrile.

Difluoromethoxylation : The final step is the difluoromethoxylation of the hydroxyl group of 4-hydroxybenzonitrile, as described in section 2.1.1.

This sequence allows for the transformation of a simple substituted benzonitrile (B105546) framework into the more complex difluoromethoxylated target.

A route starting from a phenolic aldehyde oxime can also be envisioned. For the synthesis of the para-substituted target, 4-hydroxybenzaldehyde oxime serves as a more direct precursor than a salicylaldehyde (B1680747) (ortho-hydroxy) derivative. The synthesis would proceed via two key steps:

Dehydration of the Oxime : 4-hydroxybenzaldehyde oxime is first dehydrated to form 4-hydroxybenzonitrile. This transformation can be catalyzed by various reagents, including iron(III) and phenol co-catalysis, which allows the reaction to proceed rapidly at room temperature. researchgate.net

Difluoromethoxylation : The resulting 4-hydroxybenzonitrile is then subjected to difluoromethoxylation using methods described previously, such as reaction with chlorodifluoromethane and an inorganic base, to yield the final product, this compound. chemicalbook.com

This pathway highlights the utility of the oxime functional group as a precursor to the nitrile in a multi-step synthesis.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a transformative technology, offering substantial improvements over conventional heating methods. The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times, increased product yields, and enhanced purity. nih.govmdpi.com This "green chemistry" approach minimizes energy consumption and the formation of byproducts, aligning with the principles of sustainable chemical manufacturing. rasayanjournal.co.in

The synthesis of this compound can be efficiently achieved through the O-difluoromethylation of 4-cyanophenol. While traditional methods often require prolonged reaction times and harsh conditions, microwave irradiation can significantly accelerate this transformation. A plausible microwave-assisted protocol involves the reaction of 4-cyanophenol with a suitable difluoromethylating agent, such as chlorodifluoromethane or sodium chlorodifluoroacetate, in the presence of a base and a high-boiling polar solvent.

A representative procedure for the microwave-assisted O-difluoromethylation of a phenolic compound is as follows: A mixture of the phenol, a base (e.g., potassium carbonate), and a difluoromethylating agent in a suitable solvent (e.g., DMF or DMSO) is subjected to microwave irradiation in a sealed vessel. The reaction temperature and time are optimized to achieve maximum conversion. For instance, the acylation of phenols, an analogous reaction, has been shown to proceed to completion in as little as five minutes under microwave irradiation, a significant improvement over the hours required for conventional heating.

The benefits of microwave assistance are clearly demonstrated when comparing reaction times and yields with conventional heating methods for analogous reactions.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Analogous Phenol Reactions

| Reactants | Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Benzotriazole, Dichloromethane, Potassium Carbonate | 1-Chloromethylbenzotriazole | 6 h, Not specified | 4 min 20 s, Not specified | nih.gov |

| 5-Methylbenzotriazole, Sodium Hypochlorite | 5-Chloromethylbenzotriazole | 2 h 45 min, Not specified | 4 min 20 s, Not specified | nih.gov |

| o-Toluidine, Benzotriazole | N-(o-Tolyl)methylbenzotriazole | 4 h, 72% | 4 min 30 s, 83% | nih.gov |

| Phenol, Benzoic Acid | Phenyl Benzoate | Several hours, Lower yield | 10-15 min, Higher yield | researchgate.net |

The data unequivocally shows that microwave irradiation drastically reduces reaction times and, in many cases, improves product yields. These advantages make microwave-assisted synthesis a highly attractive and efficient method for the industrial production of this compound and its derivatives.

Nucleophilic Fluorodenitration Pathways for Fluorobenzonitrile Preparation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic compounds. A particularly useful variant of this reaction is fluorodenitration, where a nitro group on an aromatic ring is displaced by a fluoride (B91410) ion. This method is especially valuable for the synthesis of fluoroaromatic compounds, which are important intermediates in the pharmaceutical and agrochemical industries. nih.gov

The preparation of fluorobenzonitrile analogues can be achieved through the nucleophilic fluorodenitration of dinitrobenzonitrile precursors. In this reaction, a dinitrobenzonitrile derivative is treated with a fluoride source, typically an alkali metal fluoride such as potassium fluoride (KF), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of two electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic attack by the fluoride ion.

The general pathway for nucleophilic fluorodenitration involves the attack of the fluoride ion on the carbon atom bearing a nitro group, leading to the formation of a Meisenheimer complex. Subsequent expulsion of the nitrite (B80452) ion yields the desired fluorinated aromatic compound. The success of the reaction often depends on the nature of the substrate, the reactivity of the fluoride source, and the reaction conditions.

While specific data on the fluorodenitration of dinitrobenzonitriles is not extensively detailed in publicly available literature, the general applicability of this method to other nitroaromatic compounds is well-documented. For example, the fluorodenitration of various nitroaromatic compounds has been successfully carried out, demonstrating the versatility of this synthetic route. The commercial availability of compounds like 3-fluoro-4-nitrobenzonitrile (B1304139) and 4-fluoro-3-nitrobenzonitrile (B23716) further attests to the industrial relevance of fluorodenitration pathways in the synthesis of fluorobenzonitrile analogues. amazonaws.comnih.gov

Table 2: Examples of Nucleophilic Fluorodenitration of Aromatic Compounds

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| 4-Chlorobenzotrifluoride | 4-Fluorobenzotrifluoride | CsF/HF, 350°C, 4 h | 77% | nih.gov |

| 3-Chloronitrobenzene | 3-Fluoronitrobenzene | CsF/HF, 325°C, 4 h | 95% | nih.gov |

| o-Dichlorobenzene | o-Difluorobenzene | CsF/HF, 325°C, 5.63 h | 34.4% | nih.gov |

| 1,2,4-Trichlorobenzene | 1,2,4-Trifluorobenzene | CsF/HF, 350°C, 24 h | 22.1% | nih.gov |

Elucidation of Reaction Mechanisms and Pathways of 4 Difluoromethoxy Benzonitrile

Mechanistic Investigations of Nucleophilic Substitution Reactions Involving the Difluoromethoxy Group

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. nih.gov While the difluoromethoxy group (OCF2H) is generally considered a stable substituent, under certain conditions, it can be displaced by strong nucleophiles.

Mechanistic studies often point to a two-step addition-elimination sequence via a Meisenheimer complex. However, recent computational and kinetic isotope effect (KIE) studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The nature of the nucleophile, the solvent, and any activating or deactivating groups on the aromatic ring all play a role in determining the precise pathway. researchgate.netresearchgate.net For instance, reactions of phenolate (B1203915) ions with certain activated aromatic systems have been shown to be concerted. nih.gov

The transition state of these reactions is a critical area of study. Computational modeling helps to elucidate the geometry and energy of these transient species. For example, in related systems, a triangular Cu-C=N moiety has been identified in the calculated transition states of copper-cyanide-mediated nucleophilic substitutions. researchgate.net

Analysis of Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Ring System

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the benzene (B151609) ring. leah4sci.com The existing substituents on the ring profoundly influence both the rate of reaction and the regioselectivity of the incoming electrophile. libretexts.orguci.edu

The difluoromethoxy group is an ortho, para-director due to the lone pairs on the oxygen atom which can be donated to the ring through resonance. Conversely, the nitrile group is a meta-director and a deactivating group because of its electron-withdrawing nature through both induction and resonance. libretexts.orguci.edu

When both groups are present, as in 4-(difluoromethoxy)benzonitrile (B1301626), their directing effects are in opposition. The activating difluoromethoxy group directs incoming electrophiles to the ortho and para positions, while the deactivating nitrile group directs to the meta position. In such cases, the activating group typically governs the regioselectivity, leading to substitution primarily at the positions ortho to the difluoromethoxy group.

The mechanism of EAS reactions proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. uci.edu The first step, the attack of the aromatic ring on the electrophile, is generally the rate-determining step. uci.edumasterorganicchemistry.com The subsequent loss of a proton restores the aromaticity of the ring.

Reaction Pathways for Nitrile Group Transformations (e.g., Reduction to Amines or Aldehydes)

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, aldehydes, and carboxylic acids. researchgate.net

Reduction to Amines: The reduction of the nitrile group in this compound to a primary amine (4-(difluoromethoxy)benzylamine) can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. The reaction is believed to proceed through the formation of an imine intermediate which is then further reduced to the amine.

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde (4-(difluoromethoxy)benzaldehyde) is a more delicate transformation. A common method for this is the Stephen aldehyde synthesis, which involves the formation of an iminium salt intermediate using tin(II) chloride and hydrochloric acid, followed by hydrolysis. Another widely used reagent for this conversion is diisobutylaluminium hydride (DIBAL-H) at low temperatures. The mechanism with DIBAL-H involves the formation of a stable aluminum-imine complex which is then hydrolyzed upon workup to yield the aldehyde.

Hydrolysis to Carboxylic Acids: The nitrile group can also be hydrolyzed to a carboxylic acid (4-(difluoromethoxy)benzoic acid) under either acidic or basic conditions. The mechanism involves the initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Advanced Studies of Reaction Intermediates in this compound Transformations

The direct study of reaction intermediates is often challenging due to their high reactivity and short lifetimes. nih.gov However, a combination of spectroscopic techniques and computational methods can provide valuable insights into their structure and role in a reaction mechanism.

In the context of this compound transformations, intermediates such as the Meisenheimer complex in SNAr reactions and the sigma complex in EAS reactions are of key interest. Advanced techniques like 19F NMR can be particularly useful for probing reactions involving the difluoromethoxy group. nih.gov

The study of transient species is not limited to charged intermediates. For example, in certain reactions, radical intermediates can be generated. The addition of an in-situ generated carbon-centered radical to a nitrile triple bond can lead to the formation of a cyclic iminyl radical intermediate. researchgate.net

Computational Approaches to Reaction Mechanism Elucidation and Pathway Prediction

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netnih.gov Methods such as Density Functional Theory (DFT) are widely used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.netsmu.edu

For this compound, computational studies can be employed to:

Compare the energetics of different reaction pathways: For instance, DFT calculations can help determine whether a nucleophilic substitution reaction is more likely to proceed through a concerted or a stepwise mechanism. nih.gov

Analyze the electronic effects of substituents: Molecular orbital calculations can visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack. For example, the LUMO of 4-nitrobenzonitrile (B1214597) shows significant lobes on the carbons where nucleophilic attack is expected. wuxibiology.com

Predict the regioselectivity of reactions: By calculating the energies of the possible intermediates in an electrophilic aromatic substitution, the most likely product can be predicted.

Investigate the role of catalysts: Computational models can shed light on how a catalyst interacts with the reactants to lower the activation energy of a reaction.

The United Reaction Valley Approach (URVA) is a sophisticated computational method that analyzes the reaction path to partition the mechanism into distinct phases, providing a detailed understanding of the chemical transformations occurring. smu.edu

Below is an interactive data table summarizing some of the computational methods and their applications in studying reaction mechanisms.

| Computational Method | Application in Studying this compound Reactions |

| Density Functional Theory (DFT) | Calculating reaction energy profiles, optimizing geometries of reactants, products, and transition states, and predicting spectroscopic properties. researchgate.netwuxibiology.com |

| Kinetic Isotope Effect (KIE) Studies | Determining the rate-determining step and elucidating transition state structures, particularly in nucleophilic substitution reactions. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Predicting the reactivity and regioselectivity of electrophilic and nucleophilic attacks by analyzing the HOMO and LUMO. wuxibiology.com |

| United Reaction Valley Approach (URVA) | Partitioning a reaction mechanism into chemically relevant phases for a detailed analysis of bond-breaking and bond-forming processes. smu.edu |

Advanced Spectroscopic Characterization and Structural Analysis in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 4-(Difluoromethoxy)benzonitrile (B1301626). By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, researchers can map the connectivity and chemical environment of each atom within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals for both the aromatic protons on the benzene (B151609) ring and the single aliphatic proton of the difluoromethoxy group. chem960.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays a characteristic pattern for a 1,4-disubstituted benzene ring. The two protons ortho to the nitrile group appear as a doublet at approximately 7.69 ppm, while the two protons ortho to the difluoromethoxy group are observed as a doublet around 7.22 ppm. chem960.com

A key feature in the spectrum is the signal corresponding to the single proton of the -OCHF₂ group. This proton resonates much further upfield and appears as a triplet at approximately 6.61 ppm. chem960.com The triplet multiplicity arises from the coupling of the proton to the two adjacent fluorine atoms, with a large coupling constant (J) of about 72.4 Hz. chem960.com This large H-F coupling is a definitive indicator of the difluoromethyl ether moiety.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.69 | Doublet (d) | 8.5 | 2 x Aromatic CH (ortho to -CN) |

| 7.22 | Doublet (d) | 8.5 | 2 x Aromatic CH (ortho to -OCHF₂) |

| 6.61 | Triplet (t) | 72.4 | 1 x OCHF₂ |

Solvent: CDCl₃, Frequency: 400 MHz chem960.com

Carbon-13 NMR spectroscopy allows for the direct observation of the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) is typically found in the 110-120 ppm region of the spectrum. The four aromatic carbons will have chemical shifts in the aromatic region (typically 115-155 ppm), with their exact positions influenced by the electron-withdrawing nitrile group and the electron-donating difluoromethoxy group.

A significant signal is that of the difluoromethoxy carbon (-OCHF₂). Due to the strong coupling with the two attached fluorine atoms, this carbon signal appears as a distinct triplet. The carbon atom of the benzene ring directly attached to the difluoromethoxy group will also show coupling to the fluorine atoms, though with a smaller coupling constant.

Fluorine-19 NMR is a highly sensitive technique used to specifically probe the fluorine atoms within a molecule. For this compound, the two fluorine atoms of the -OCHF₂ group are chemically equivalent. Consequently, they produce a single signal in the ¹⁹F NMR spectrum. chem960.com

This signal, observed at approximately -82.35 ppm in CDCl₃, appears as a doublet. chem960.com This splitting pattern is the result of coupling to the single adjacent proton (H-C-F). The measured coupling constant is around 72.5 Hz, which corresponds to the H-F coupling constant observed in the ¹H NMR spectrum, confirming the structural assignment. chem960.com

¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| -82.35 | Doublet (d) | 72.5 | 2 x OCHF₂ |

Solvent: CDCl₃, Frequency: 376 MHz chem960.com

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A sharp and strong absorption band is expected around 2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.

The presence of the difluoromethoxy group is confirmed by strong absorption bands in the fingerprint region of the spectrum. The C-F stretching vibrations typically appear as intense bands in the 1200-1000 cm⁻¹ range. Furthermore, the C-O-C ether linkage will also exhibit characteristic stretching vibrations in this region. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically occur in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds. For this compound, the symmetric stretching vibration of the nitrile group (C≡N) and the breathing modes of the aromatic ring are expected to produce strong signals in the Raman spectrum. For the parent molecule, benzonitrile (B105546), the C≡N stretch gives a strong Raman signal near 2229 cm⁻¹. This technique is therefore a valuable complementary tool for confirming the molecular structure and identifying symmetric vibrational modes that may be weak or absent in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of chemical compounds. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, a critical step in confirming the identity of "this compound".

The key advantage of HRMS is its ability to distinguish between ions with the same nominal mass but different molecular formulas (isobars). nih.gov For a compound like "this compound" (C₈H₅F₂NO), HRMS can provide an experimental mass value that is virtually identical to its theoretical (calculated) exact mass, thereby ruling out other potential isomeric structures or impurities.

Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS facilitates detailed fragment analysis. By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting fragments, researchers can piece together the molecular structure, confirming the connectivity of the benzonitrile core and the difluoromethoxy substituent. This ability to acquire high-resolution full scan data also enables retrospective analysis of samples without the need for re-injection. nih.gov

Table 1: Theoretical HRMS Data for this compound This table presents the calculated exact masses for the neutral molecule and its common protonated and sodiated adducts, which are frequently observed in HRMS analysis.

| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₈H₅F₂NO | [M] (Neutral) | 169.0340 |

| [M+H]⁺ | 170.0418 | |

| [M+Na]⁺ | 192.0237 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the exact atomic positions can be resolved.

For "this compound," an X-ray crystallographic analysis would provide unparalleled structural detail, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the benzene ring, the nitrile group, and the difluoromethoxy substituent.

Torsional Angles: The dihedral angles that define the orientation of the difluoromethoxy group relative to the plane of the phenyl ring.

Molecular Conformation: An unambiguous depiction of the molecule's preferred shape in the solid state.

Intermolecular Interactions: Information on how individual molecules pack together in the crystal lattice, revealing any significant hydrogen bonds, dipole-dipole interactions, or van der Waals forces that govern the solid-state structure.

While this technique provides the gold standard for structural elucidation, its application is contingent upon the ability to grow a single crystal of sufficient size and quality.

Table 2: Illustrative Parameters from X-ray Crystallography The following table shows the type of data that would be obtained from a successful X-ray crystallographic study of this compound. The values are hypothetical.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 8.5 Å, b = 5.9 Å, c = 14.2 Å, β = 95° |

| C-O-C Bond Angle | The angle within the methoxy (B1213986) linkage. | 118.5° |

| C-C≡N Bond Angle | The angle defining the nitrile group linearity. | 179.1° |

Electronic Spectroscopy for Understanding Electronic Transitions (e.g., UV-Vis Absorption)

Electronic spectroscopy, commonly performed using Ultraviolet-Visible (UV-Vis) spectrophotometers, investigates the electronic transitions within a molecule. youtube.com When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. shu.ac.ukyoutube.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups responsible for the absorption. shu.ac.ukuomustansiriyah.edu.iq

In "this compound," the primary chromophores are the benzene ring and the nitrile group (-C≡N), which contain π-electrons. The absorption of UV light can excite these electrons from a bonding π orbital to an anti-bonding π* orbital. This is known as a π → π* transition and is typically responsible for strong absorption bands in the UV spectrum. uzh.chlibretexts.org

The difluoromethoxy group (-OCHF₂) and the nitrogen atom of the nitrile group also possess non-bonding electrons (n-electrons) in lone pairs. These electrons can be excited to an anti-bonding π* orbital (an n → π* transition) or an anti-bonding σ* orbital (an n → σ* transition). shu.ac.uklibretexts.org Generally, n → π* transitions are much weaker in intensity than π → π* transitions. The -OCHF₂ group acts as an auxochrome, a substituent that can modify the absorption wavelength (λmax) and intensity of the chromophore to which it is attached. uomustansiriyah.edu.iq

Table 3: Potential Electronic Transitions in this compound This table outlines the types of electronic transitions that could be observed in the UV-Vis spectrum of the molecule.

| Transition Type | Orbitals Involved | Structural Origin | Expected Intensity |

|---|---|---|---|

| π → π | π bonding to π anti-bonding | Benzene Ring, Nitrile C≡N | High |

| n → π | Non-bonding to π anti-bonding | Oxygen/Nitrogen lone pairs | Low |

| n → σ | Non-bonding to σ anti-bonding | Oxygen/Nitrogen lone pairs | Low to Medium |

Operando Spectroscopic Techniques for Real-time Reaction Monitoring

Operando spectroscopy is a powerful analytical approach where a reaction is monitored in real-time under actual process conditions. nih.gov This methodology provides dynamic information about reaction kinetics, the formation of transient intermediates, and reaction mechanisms, which is often unattainable through conventional pre- and post-reaction analysis. researchgate.net Techniques such as in situ Fourier Transform Infrared (FTIR), Raman, or Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into a reaction vessel or flow reactor. nih.govresearchgate.net

In the context of "this compound," operando spectroscopy could be employed to monitor its synthesis. For example, if the compound were being synthesized from "4-hydroxybenzonitrile," an in situ FTIR probe could track the reaction progress in real-time. Researchers could observe the disappearance of the characteristic O-H stretching vibration of the "4-hydroxybenzonitrile" reactant while simultaneously monitoring the appearance of new peaks corresponding to the C-F and C-O-C vibrations of the "this compound" product. This allows for precise determination of the reaction endpoint and the optimization of parameters like temperature and catalyst loading to maximize yield and minimize reaction time. researchgate.net

Table 4: Hypothetical Operando FTIR Monitoring of a Synthesis Reaction This table illustrates how specific vibrational modes could be tracked to monitor the conversion of a starting material to this compound.

| Species | Spectroscopic Feature (FTIR) | Observed Trend During Reaction |

|---|---|---|

| 4-hydroxybenzonitrile (B152051) (Reactant) | Broad O-H stretch (~3300 cm⁻¹) | Signal intensity decreases over time |

| This compound (Product) | C-F stretches (~1100-1200 cm⁻¹) | Signal intensity increases over time |

| This compound (Product) | Aromatic C-O-C stretch (~1250 cm⁻¹) | Signal intensity increases over time |

Computational and Theoretical Studies of 4 Difluoromethoxy Benzonitrile Reactivity and Electronic Structure

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular geometry and various electronic properties of compounds like 4-(difluoromethoxy)benzonitrile (B1301626).

Optimization of Molecular Structure and Conformations

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, identifies the conformation with the lowest energy. For instance, studies on similar fluorinated benzonitrile (B105546) derivatives have shown that the planarity of the molecule can be influenced by the presence of fluorine atoms, which in turn affects the molecule's electronic properties and intermolecular interactions. researchgate.net The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netajchem-a.com A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater potential for intramolecular charge transfer. researchgate.net In molecules like this compound, which possess both electron-donating (difluoromethoxy) and electron-withdrawing (benzonitrile) groups, FMO analysis can reveal the extent of charge transfer from the donor to the acceptor moiety upon electronic excitation. ijstr.org This intramolecular charge transfer is a fundamental process in many photophysical phenomena.

Table 1: Frontier Molecular Orbital (FMO) Parameters Note: The following table is a representative example based on typical values for similar aromatic compounds and is for illustrative purposes. Actual values for this compound would require specific DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Analysis of Molecular Electrostatic Potential (MESP) and Charge Distribution

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (usually colored blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net In this compound, the MESP would likely show a negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the difluoromethoxy group, indicating these as potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms. The analysis of charge distribution, often performed using methods like Mulliken population analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule, further elucidating its electronic landscape. nih.gov

Prediction of Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Conceptual DFT provides a framework for defining and calculating various chemical reactivity descriptors. arxiv.org These descriptors, such as the electrophilicity index (ω) and chemical hardness (η), offer quantitative measures of a molecule's reactivity. researchgate.net Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," while those with a small gap are "soft." researchgate.net The electrophilicity index quantifies the ability of a molecule to accept electrons. arxiv.orgresearchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals and are instrumental in predicting the global reactivity trends of molecules. arxiv.org

Table 2: Predicted Reactivity Descriptors Note: This table presents illustrative values for this compound based on general principles of conceptual DFT.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 3.15 |

| Electrophilicity Index (ω) | 2.98 |

| Chemical Potential (μ) | -4.35 |

Quantum Chemical Calculations for Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the 1H and 13C NMR chemical shifts with a reasonable degree of accuracy. ijstr.orgresearchgate.net These theoretical predictions are invaluable for confirming experimental assignments and for understanding the relationship between the electronic structure and the observed NMR spectra. researchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations, as well as the inclusion of solvent effects. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape of a molecule over time and to study its interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule, revealing its dynamic behavior and the various conformations it can adopt. nih.gov This is particularly important for flexible molecules like this compound, where the rotation around single bonds can lead to multiple conformers. MD simulations can also be used to investigate intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the behavior of the molecule in condensed phases. nih.govnih.gov

Theoretical Modeling of Reaction Pathways and Transition States

The investigation of reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and predicting the formation of desired products. Theoretical modeling, particularly using Density Functional Theory (T) and transition state theory, is instrumental in elucidating the intricate details of chemical transformations involving this compound.

Theoretical studies can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways. This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for the reaction to proceed.

For instance, in reactions such as nucleophilic aromatic substitution or cycloadditions involving the nitrile group, computational models can predict the activation energies associated with different possible regio- and stereochemical outcomes. By calculating the Gibbs free energy of activation (ΔG‡), researchers can determine the theoretical rate constant of a reaction, providing a quantitative measure of its feasibility. libretexts.org

A key aspect of modeling reaction pathways is the consideration of solvent effects, which can be incorporated using various solvation models like the Polarizable Continuum Model (PCM). rsc.org These models simulate the influence of the solvent on the energetics of the reaction, providing a more accurate representation of real-world experimental conditions. rsc.org

While specific published studies detailing the complete reaction pathways and transition states for every possible reaction of this compound are not extensively available, the principles of computational chemistry allow for a robust predictive framework. For example, in a hypothetical reaction, the transition state geometry would reveal the key bond-breaking and bond-forming events, and vibrational frequency calculations can confirm the nature of the transition state (i.e., the presence of a single imaginary frequency corresponding to the reaction coordinate).

Table 1: Representative Theoretical Data for a Hypothetical Reaction Step of this compound

| Parameter | Description | Illustrative Value |

| Reactant Energy | The calculated total electronic energy of the initial state (e.g., this compound and a reactant). | -X Hartrees |

| Transition State (TS) Energy | The calculated total electronic energy of the highest point on the reaction pathway. | -Y Hartrees (Y < X) |

| Product Energy | The calculated total electronic energy of the final state. | -Z Hartrees |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants (TS Energy - Reactant Energy). | +25 kcal/mol |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants (Product Energy - Reactant Energy). | -15 kcal/mol (exothermic) |

| Key TS Bond Distances | The lengths of the bonds that are breaking and forming in the transition state structure. | C-Nu: 2.1 Å (forming)C-Lg: 2.3 Å (breaking) |

| Imaginary Frequency | The single negative frequency in the vibrational analysis of the transition state, confirming it as a true saddle point. | -350 cm⁻¹ |

Note: The values in this table are illustrative for a hypothetical nucleophilic aromatic substitution reaction and are not based on published experimental or computational data for this compound.

In Silico Approaches to Physicochemical Property Modulation

The strategic modification of a molecule's physicochemical properties is a cornerstone of drug discovery and materials science. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are invaluable for predicting how structural changes to this compound will affect its properties.

These computational approaches establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. By analyzing a dataset of molecules with known properties, a predictive model can be developed. This model can then be used to estimate the properties of new, unsynthesized analogs of this compound, thereby prioritizing synthetic targets with the most desirable characteristics.

Key physicochemical properties that can be modulated and predicted using in silico techniques include:

Lipophilicity (logP): This property is crucial for drug absorption and distribution. The difluoromethoxy group itself significantly increases lipophilicity compared to a methoxy (B1213986) or hydroxy group. Further modifications to the aromatic ring can fine-tune this value.

Solubility: The ability of a compound to dissolve in a given solvent is critical for its application. In silico models can predict aqueous solubility based on various molecular descriptors.

Metabolic Stability: The difluoromethoxy group is known to block metabolic oxidation at the methoxy carbon, enhancing the metabolic stability of drug candidates. Computational models can help predict the sites of metabolism on the entire molecule.

Table 2: Predicted Physicochemical Properties of Substituted Benzonitrile Analogs

| Substituent at C2 | Predicted logP | Predicted Dipole Moment (Debye) | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) |

| -H (this compound) | 2.15 | 3.8 | -7.5 | -1.2 |

| -NH2 | 1.95 | 4.5 | -7.1 | -1.0 |

| -NO2 | 2.05 | 1.5 | -8.2 | -2.0 |

| -CH3 | 2.50 | 3.9 | -7.3 | -1.1 |

| -Cl | 2.70 | 3.2 | -7.7 | -1.4 |

Note: The data in this table are illustrative and represent hypothetical values that would be generated from QSPR models for derivatives of this compound. They are intended to demonstrate the type of data obtained from in silico predictions.

By leveraging these computational tools, researchers can rationally design new derivatives of this compound with tailored properties, accelerating the discovery and development process in various scientific fields.

Role As a Versatile Synthetic Intermediate and Derivatization Strategies for Research Enhancement

Strategic Utilization in the Construction of Complex Organic Molecules

The molecular architecture of 4-(Difluoromethoxy)benzonitrile (B1301626) makes it an exemplary synthetic intermediate for constructing complex organic systems. semanticscholar.org The difluoromethoxy (-OCF2H) group often serves as a bioisostere for other functionalities, such as methoxy (B1213986) or hydroxyl groups. Its inclusion can significantly enhance a molecule's metabolic stability and modulate its lipophilicity and hydrogen bonding capabilities, which are critical parameters in drug design. orgsyn.org For instance, the difluoromethylene unit is known to block metabolically labile positions in drug candidates. orgsyn.org

As a building block, this compound provides a stable phenyl ring substituted with two key functional handles. The difluoromethoxy group is generally carried through multi-step syntheses, while the nitrile group offers a versatile point for chemical elaboration. This dual functionality allows chemists to design and construct elaborate molecules with tailored properties for applications in pharmaceuticals and advanced materials. semanticscholar.orgrsc.org The synthesis of molecules like 4-(2,2-difluorovinyl)benzonitrile (B14117845) from related precursors highlights the utility of the substituted benzonitrile (B105546) core in building more complex fluorinated structures. orgsyn.org

Derivatization of the Nitrile Group for Diverse Functionalization

The nitrile (-C≡N) group is a cornerstone of the synthetic versatility of this compound, as it can be transformed into a variety of other functional groups through well-established chemical reactions. libretexts.org These transformations allow for the introduction of new functionalities, enabling the construction of diverse molecular scaffolds.

Key derivatization reactions of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(Difluoromethoxy)benzoic acid). libretexts.orgresearchgate.netopenstax.orgyoutube.comdoubtnut.comdoubtnut.com This reaction typically proceeds through an intermediate amide (4-(Difluoromethoxy)benzamide), which can sometimes be isolated. youtube.comdoubtnut.com

Reduction: The nitrile group can be completely reduced to a primary amine ([4-(Difluoromethoxy)phenyl]methanamine). libretexts.orgopenstax.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., using Raney Nickel). youtube.comorganic-chemistry.orgyoutube.comyoutube.com Partial reduction to an aldehyde using reagents like diisobutylaluminum hydride (DIBAL-H) is also a valuable transformation. youtube.comyoutube.com

Organometallic Addition: Reaction with Grignard or organolithium reagents results in the formation of ketones after hydrolysis of the intermediate imine anion. libretexts.orgopenstax.orglibretexts.org For example, reacting this compound with ethylmagnesium bromide would yield 1-(4-(difluoromethoxy)phenyl)propan-1-one.

These fundamental reactions dramatically expand the synthetic potential of the parent molecule, as summarized in the table below.

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

| Full Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | 4-(Difluoromethoxy)benzoic acid |

| Full Reduction | LiAlH₄ then H₂O | Primary Amine | [4-(Difluoromethoxy)phenyl]methanamine |

| Partial Reduction | DIBAL-H then H₃O⁺ | Aldehyde | 4-(Difluoromethoxy)benzaldehyde |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone | 1-(4-(Difluoromethoxy)phenyl)-1-alkanone |

Chemical Modifications of the Difluoromethoxy Moiety

The difluoromethoxy (-OCF2H) group is characterized by its high chemical stability, which is a primary reason for its incorporation into bioactive molecules. This stability means that the group is generally inert to many common reaction conditions, and it is typically installed as a complete unit rather than being modified post-synthesis. Attempts to directly modify the C-F bonds of the difluoromethoxy group often require harsh conditions that are not compatible with complex molecules.

The stability of the related N-CF2H group is known to be enhanced by the presence of strong electron-withdrawing groups, which is relevant in this compound where the nitrile and phenyl ring exert such an effect. acs.org While direct chemical modification of the -OCF2H group on the aromatic ring is not a common synthetic strategy, research into fluorination and radiofluorination chemistry is an active area. For example, specialized methods have been developed for the radiosynthesis of molecules containing the [¹⁸F]difluoromethyl group, though these are highly specific applications rather than general derivatization techniques. acs.org In most practical applications, the difluoromethoxy group is considered a stable, non-modifiable bioisostere that imparts favorable properties to the final molecule.

Application in the Synthesis of Fluorinated Heterocyclic Scaffolds

The nitrile functionality of this compound is an excellent starting point for the synthesis of various nitrogen-containing heterocyclic rings, thereby producing complex fluorinated heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry due to their prevalence in drug molecules.

Two prominent examples of such transformations are:

Tetrazole Formation: The [2+3] cycloaddition reaction between the nitrile group and an azide (B81097) source, typically sodium azide (NaN₃) in the presence of an ammonium (B1175870) salt, yields a 5-substituted tetrazole ring. nih.gov This reaction converts this compound into 5-(4-(difluoromethoxy)phenyl)-1H-tetrazole, a scaffold with applications in drug discovery.

Isoxazole/Isoxazoline Formation: Nitrile oxides, generated in situ, can undergo 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form isoxazoles and isoxazolines, respectively. mdpi.comnih.govresearchgate.netrsc.org Conversely, this compound itself can act as the dipolarophile in reactions with 1,3-dipoles, or its nitrile group can be converted into a nitrile oxide for subsequent cycloadditions, providing a pathway to five-membered fluorinated heterocycles. mdpi.commdpi.com

These cyclization strategies allow the difluoromethoxyphenyl moiety to be incorporated into a diverse range of heterocyclic systems, which are often key pharmacophores in modern drug development. researchgate.netnih.gov

| Heterocycle Type | Key Reagent(s) | Resulting Heterocyclic Scaffold |

| Tetrazole | Sodium Azide (NaN₃), NH₄Cl | 5-(4-(Difluoromethoxy)phenyl)-1H-tetrazole |

| Isoxazole | (via conversion to nitrile oxide) + Alkyne | 3-(4-(Difluoromethoxy)phenyl)-substituted isoxazole |

| Triazine | Dicyandiamide | Diamino-1,3,5-triazine scaffold |

Derivatization Methods for Enhanced Analytical Detection and Separation in Research (e.g., HPLC, MALDI-IMS)

In research settings, particularly in bioanalysis and metabolomics, it is often necessary to chemically modify analytes to improve their detection and separation. While this compound possesses a UV-active aromatic ring, derivatization can significantly enhance sensitivity and specificity, especially when analyzing complex biological matrices.

For High-Performance Liquid Chromatography (HPLC): The primary goal of derivatization for HPLC is to attach a tag that enhances UV-Vis absorbance or confers fluorescence, thereby lowering the limit of detection. xjtu.edu.cn Since the parent molecule is already UV-active, derivatization is most useful for its non-absorbing downstream products or for shifting the detection wavelength to a region with less interference. nih.gov

Pre-column Derivatization: Functional groups introduced via modification of the nitrile (e.g., amine or carboxylic acid) are prime targets for derivatization.

Amines (from nitrile reduction) can be tagged with reagents like dansyl chloride or benzofurazan-based reagents to create highly fluorescent derivatives. researchgate.net

Carboxylic acids (from nitrile hydrolysis) can be derivatized with fluorescent tags such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) or with UV-active reagents like p-nitrobenzyl bromide. google.com

For Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS): On-tissue chemical derivatization (OTCD) is an emerging strategy to improve the detection of small molecules by MALDI-MSI. nih.govresearchgate.net This technique faces challenges with low-mass molecules due to matrix interference and poor ionization efficiency. nih.govnih.gov

Charge-Tagging: Derivatization reagents that introduce a permanent positive or negative charge can dramatically improve ionization efficiency. youtube.com For example, if this compound is converted to its corresponding aldehyde or carboxylic acid, it can be reacted with charge-tagged reagents.

Reagents like Girard's reagent T can react with an aldehyde derivative to introduce a quaternary ammonium tag.

Carboxylic acid derivatives can be coupled with permanently charged amine-containing reagents.

Mass Shifting: Derivatization increases the mass of the analyte, shifting its signal out of the low-mass region where matrix signals are most prominent, leading to a cleaner spectrum and improved sensitivity. nih.gov

These analytical derivatization strategies are crucial for accurately quantifying this compound and its metabolites in complex research environments.

Advanced Research Applications in Materials Science and Specialized Organic Synthesis

Exploration in the Development of Optoelectronic Materials

The quest for advanced materials for optoelectronic devices, such as liquid crystals (LCs) and organic light-emitting diodes (OLEDs), has driven research into molecules with tailored electronic and physical properties. The incorporation of fluorine atoms or fluorine-containing groups like the difluoromethoxy group can significantly influence a molecule's dipole moment, polarizability, and intermolecular interactions, which are critical parameters for optoelectronic applications.

While direct studies on 4-(difluoromethoxy)benzonitrile (B1301626) for these applications are not extensively documented in publicly available research, the broader class of fluorinated benzonitrile (B105546) derivatives is a subject of active investigation. For instance, research into multifunctional benzonitrile derivatives has highlighted their potential in developing materials with thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties, which are highly desirable for next-generation OLEDs. thieme-connect.denih.gov These studies often involve complex molecular designs where a benzonitrile unit acts as an electron-accepting core. The difluoromethoxy group in this compound could offer a unique balance of electron-withdrawing character and steric effects, potentially leading to favorable photophysical properties in such systems.

In the realm of liquid crystals, the polarity and shape of molecules are paramount. Fluorinated liquid crystals are known for their low viscosity and high resistivity. rsc.org The cyano group is a common polar terminal group in many liquid crystal molecules, contributing to a large dipole moment. rsc.orgmdpi.com The introduction of a difluoromethoxy group could further modulate the dielectric anisotropy and other mesomorphic properties. Research on liquid crystals often involves the synthesis of molecules with a rigid core and flexible terminal chains; this compound could serve as a key precursor for the synthesis of such novel liquid crystalline materials.

Integration into Novel Polymeric Materials for Enhanced Properties

The incorporation of specialized monomers into polymer chains is a well-established strategy to impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic functionalities. While specific polymers derived directly from this compound are not widely reported, the compound is noted for its exploration in the development of advanced materials, including polymers. chemimpex.com The presence of the difluoromethoxy group suggests its potential to be used in the synthesis of fluoropolymers with unique characteristics.

The general strategy involves the polymerization of monomers containing specific functional groups. In this context, derivatives of this compound could be synthesized to be polymerizable, for example, by introducing a vinyl or other reactive group. The resulting polymers would benefit from the properties conferred by the difluoromethoxy group, such as hydrophobicity and thermal stability. Aromatic polyamides, for instance, are known for their good thermal stability, and introducing fluorinated moieties can further enhance their properties. scirp.org

Research on Advanced Coatings and Functional Surfaces

The development of advanced coatings and functional surfaces is crucial for a wide range of technologies, from anti-fouling and corrosion-resistant surfaces to specialized electronic applications. The unique properties of this compound make it a candidate for research in this area. chemimpex.com The difluoromethoxy group can impart a low surface energy, leading to hydrophobic and oleophobic properties, which are desirable for creating self-cleaning and anti-smudge surfaces.

While specific research detailing the use of this compound in coatings is limited, the broader field of surface modification often utilizes fluorinated compounds. These compounds can be applied to surfaces through various techniques to create thin, durable, and functional layers. The benzonitrile group in this compound offers a site for chemical modification, allowing it to be anchored to a surface or incorporated into a coating formulation.

Role in Mechanistic Organic Chemistry Studies

The study of reaction mechanisms is fundamental to advancing the field of organic synthesis. Molecules with specific electronic and structural features are often used as probes to elucidate reaction pathways. While there is a lack of specific studies where this compound is the primary subject of a mechanistic investigation, its constituent functional groups, the benzonitrile and the difluoromethoxy ether, are well-studied.

For example, the reaction mechanisms of benzonitrile with transition metal catalysts have been investigated using theoretical methods like density functional theory (DFT). dntb.gov.ua Such studies provide insights into the coordination chemistry and subsequent transformations of the nitrile group. The electronic perturbations introduced by the para-difluoromethoxy group in this compound would make it an interesting substrate for comparative mechanistic studies to understand the electronic effects on reaction rates and selectivities.

Furthermore, the difluoromethoxy group itself can be a subject of mechanistic inquiry, particularly in reactions involving its formation or cleavage. Understanding the stability and reactivity of this group under various reaction conditions is crucial for its strategic incorporation into complex molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The future of synthesizing 4-(Difluoromethoxy)benzonitrile (B1301626) and related structures hinges on the creation of more sustainable and efficient catalytic systems. A primary focus is moving beyond traditional methods that may require harsh conditions or stoichiometric reagents.

Visible-light photoredox catalysis has emerged as a powerful tool for this purpose. nih.govnih.gov Recent breakthroughs include the first catalytic protocol for the direct C–H difluoromethoxylation of arenes and heteroarenes using a redox-active difluoromethoxylating reagent and photoredox catalysts. rsc.orgrsc.org This method is significant because it avoids the need for pre-functionalization of the aromatic ring, proceeds at room temperature, and uses bench-stable reagents. rsc.orgrsc.org Such radical-based aromatic substitution provides rapid access to various regioisomers, which can accelerate structure-activity relationship (SAR) studies. nih.govrsc.org

Further research is directed towards developing metal-free organic photoredox catalysts, such as rose bengal, to drive difluoromethylation reactions using green oxidants like molecular oxygen. researchgate.net These systems offer the advantages of being cheaper and avoiding heavy metal waste, aligning with the principles of green chemistry. researchgate.netnih.gov The development of novel reagents, such as bis(difluoromethyl) pentacoordinate phosphorane, activated by organic dyes under visible light, further expands the toolkit for transition-metal-free C-H difluoromethylation. acs.org

Future work will likely focus on expanding the substrate scope of these catalytic systems, improving their selectivity, and lowering catalyst loading to enhance their industrial applicability and environmental footprint.

Table 1: Comparison of Emerging Catalytic Systems for Difluoromethoxylation and Difluoromethylation

| Catalytic System | Key Features | Advantages | Relevant Compounds | Citations |

| Photoredox Catalysis with Redox-Active Reagent | Employs a photocatalyst (e.g., Ru(bpy)₃²⁺) and a custom difluoromethoxylating reagent. | Direct C-H functionalization without pre-activation; mild, room temperature conditions. | Arenes, Heteroarenes | rsc.orgrsc.org |

| Organic Photoredox Catalysis | Uses metal-free organic dyes (e.g., rose bengal) as photocatalysts with O₂ as a green oxidant. | Metal-free, avoids heavy metal waste, uses a cheap and readily available oxidant. | Quinoxalin-2(1H)-ones, Heteroaromatics | researchgate.net |

| Phosphorane-Based Photoredox Catalysis | Utilizes a phosphorane reagent (e.g., PPh₃(CF₂H)₂) with an organic dye catalyst (Erythrosin B). | Transition-metal-free, mild conditions, broad substrate scope for heterocycles. | Quinoxalin-2(1H)-one, Thiophene, Indole | acs.org |

| Electrochemical Synthesis | Employs electrical current to generate difluoromethyl radicals from precursors like HCF₂SO₂Na. | Catalyst- and external oxidant-free, high functional group tolerance, operationally simple. | Indole derivatives, Enamides, Styrenes | acs.orgrsc.orgnih.gov |

Advanced Computational Design of Derivatives with Tuned Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For derivatives of this compound, advanced computational design promises to enable the creation of compounds with precisely tuned reactivity and properties.

Computational studies are already employed to elucidate reaction mechanisms, such as the single electron transfer (SET) pathways in photoredox catalysis. rsc.orgrsc.org This understanding is crucial for optimizing reaction conditions and predicting the outcomes for new substrates. By modeling transition states and reaction intermediates, chemists can rationally design catalysts and reagents to improve yield and selectivity.

Looking forward, molecular docking and quantitative structure-activity relationship (QSAR) studies will play a larger role. Computational methods can simulate the interaction of benzonitrile (B105546) derivatives with biological targets, such as proteins, guiding the design of new pharmaceutical agents. nih.govnih.gov For instance, the precise recognition of benzonitrile derivatives by supramolecular macrocycles has been studied using co-crystallization, a method that can mimic and validate computational molecular docking. nih.gov

Furthermore, computational screening can predict the photophysical properties of novel benzonitrile derivatives. This is particularly relevant for applications in materials science, such as the development of compounds for Organic Light Emitting Diodes (OLEDs) that exhibit thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net By calculating parameters like frontier molecular orbital energies, researchers can pre-select candidates with desired electronic and optical properties, thereby streamlining the experimental workflow. nih.govacs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing and discovery. wikipedia.org Integrating the synthesis of this compound and its derivatives into these platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. syrris.comeuropa.eu

Flow chemistry systems, where reagents are pumped through a reactor in a continuous stream, are particularly well-suited for fluorination reactions, which can be highly exothermic or involve hazardous reagents. europa.euresearchgate.net The high surface-area-to-volume ratio in microreactors allows for superior temperature control and mixing, enhancing safety and product purity. europa.eu This technology has been successfully applied to difluoromethylation reactions, including protocols that utilize fluoroform (CHF₃), a potent greenhouse gas that is difficult to handle in batch reactors. rsc.org